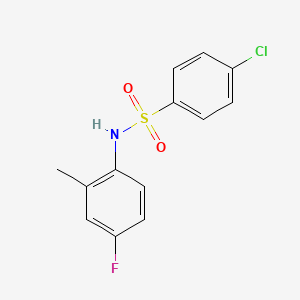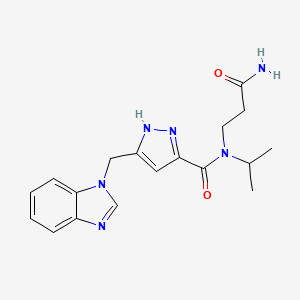
2-amino-4-isoquinolin-5-yl-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-isoquinolin-5-yl-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, commonly known as AM-694, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University. AM-694 has been found to have potential therapeutic applications in the field of medicine and research due to its ability to bind to the cannabinoid receptors in the brain and body.
作用机制
AM-694 binds to the cannabinoid receptors CB1 and CB2 in the brain and body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood. By binding to these receptors, AM-694 can modulate the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
AM-694 has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have anticonvulsant effects in animal models of epilepsy. In addition, AM-694 has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of using AM-694 in lab experiments is its ability to selectively bind to the cannabinoid receptors CB1 and CB2, allowing researchers to study the effects of modulating the endocannabinoid system. However, one limitation of using AM-694 is its potential for off-target effects, as it may bind to other receptors in the body in addition to the cannabinoid receptors.
未来方向
There are several future directions for research on AM-694. One area of interest is the development of more selective agonists and antagonists of the cannabinoid receptors CB1 and CB2, which could have potential therapeutic applications in the treatment of various disorders. Another area of interest is the study of the effects of long-term use of AM-694 on the endocannabinoid system and the body as a whole. Additionally, further research is needed to fully understand the potential anti-cancer effects of AM-694 and its mechanism of action.
合成方法
The synthesis of AM-694 involves the reaction of 2-amino-4-isoquinolinecarboxylic acid with 5-methyl-6-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure AM-694.
科学研究应用
AM-694 has been found to have potential therapeutic applications in the field of medicine and research. It has been studied for its ability to alleviate pain, reduce inflammation, and treat neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. AM-694 has also been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-amino-4-isoquinolin-5-yl-5-methyl-6-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-12-18(16-5-3-4-13-9-23-7-6-15(13)16)17(8-21)20(22)25-19(12)14-10-24-26(2)11-14/h3-7,9-11H,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGRAAGDOWBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C2=CN(N=C2)C)N)C#N)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5497955.png)
![4-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5497963.png)
![4-(3-fluorobenzyl)-3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5497971.png)
methanone](/img/structure/B5497988.png)

![N~1~-(2-ethylphenyl)-N~3~-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-beta-alaninamide](/img/structure/B5497997.png)

![2-cyclopropyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5498021.png)
![rel-(1S,3R)-3-amino-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5498037.png)
![4-[(3-methyl-2-pyridinyl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5498045.png)

![2-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5498068.png)
![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5498074.png)
![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5498086.png)